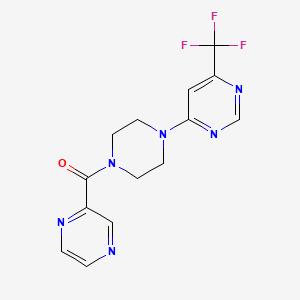

Pyrazin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “Pyrazin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups including a pyrazine ring, a pyrimidine ring, a piperazine ring, and a trifluoromethyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a pyrazine ring (a six-membered ring with two nitrogen atoms), a pyrimidine ring (a six-membered ring with two nitrogen atoms and two carbonyl groups), and a piperazine ring (a six-membered ring with two nitrogen atoms). The trifluoromethyl group would add additional complexity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the pyrazine, pyrimidine, and piperazine rings could influence its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Dipeptidyl Peptidase IV Inhibitors

Compounds containing pyrazine structures, such as Pyrazin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone, have been explored for their potential as dipeptidyl peptidase IV (DPP IV) inhibitors, which are significant in the treatment of type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin hormones, thereby promoting insulin secretion and lowering blood glucose levels (Mendieta, Tarragó, & Giralt, 2011).

High-Nitrogen Energetic Materials

Pyrazine derivatives have also been researched for their application in high-nitrogen energetic materials, which are of interest for their potential in propellants and explosives. These compounds can improve burning rates and reduce sensitivity, making them valuable for both military and commercial uses (Yongjin & Shuhong, 2019).

Tuberculosis Treatment

Specifically, Macozinone, a derivative within this chemical class, has been under investigation for its application in tuberculosis (TB) treatment. Its target, decaprenylphospohoryl ribose oxidase (DprE1), is crucial for the synthesis of arabinan polymers in the cell wall of the TB pathogen, Mycobacterium tuberculosis. Clinical studies suggest optimism for its development into efficient drug regimens for TB (Makarov & Mikušová, 2020).

Organic Synthesis and Catalysis

The versatility of pyrazine and its derivatives in organic synthesis, especially as N-oxide derivatives, shows significant potential. These compounds are vital in forming metal complexes, designing catalysts for asymmetric synthesis, and have medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Hybrid Catalysts in Medicinal Chemistry

The pyranopyrimidine core, structurally related to pyrazine derivatives, is explored for its broad medicinal applications. This review emphasizes the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts, underlining the scaffold's importance in the pharmaceutical industry due to its bioavailability and application in drug development (Parmar, Vala, & Patel, 2023).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

pyrazin-2-yl-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N6O/c15-14(16,17)11-7-12(21-9-20-11)22-3-5-23(6-4-22)13(24)10-8-18-1-2-19-10/h1-2,7-9H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZVSYYBUBOWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazin-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide](/img/structure/B2795354.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2795356.png)

![N-(4-ethoxyphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2795357.png)

![3-[(4-benzylmorpholin-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2795358.png)

![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)

![(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide](/img/structure/B2795363.png)

![9-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride](/img/structure/B2795367.png)

![[4-[(Z)-2-Cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2795372.png)

![5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2795374.png)

![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2795376.png)